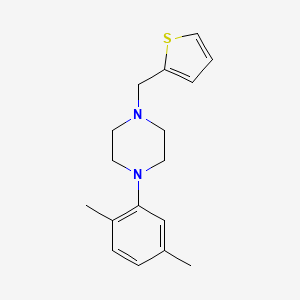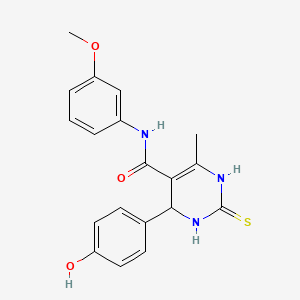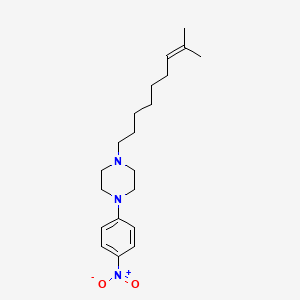![molecular formula C13H19NOS B4970894 1-[(5-propyl-3-thienyl)carbonyl]piperidine](/img/structure/B4970894.png)
1-[(5-propyl-3-thienyl)carbonyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-propyl-3-thienyl)carbonyl]piperidine, also known as PPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. PPTP is a piperidine derivative that is used as a tool compound to investigate the function of certain proteins in the body.
作用机制
1-[(5-propyl-3-thienyl)carbonyl]piperidine selectively inhibits the activity of PKCε by binding to the enzyme's regulatory domain. This binding prevents the enzyme from being activated by other signaling molecules, thereby reducing its activity. PKCε is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKCε, 1-[(5-propyl-3-thienyl)carbonyl]piperidine can modulate these processes.
Biochemical and Physiological Effects:
1-[(5-propyl-3-thienyl)carbonyl]piperidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(5-propyl-3-thienyl)carbonyl]piperidine can inhibit the growth of cancer cells and induce apoptosis. 1-[(5-propyl-3-thienyl)carbonyl]piperidine has also been shown to reduce the development of heart failure in animal models. Additionally, 1-[(5-propyl-3-thienyl)carbonyl]piperidine has been shown to reduce the incidence of arrhythmias in animal models of cardiac ischemia.
实验室实验的优点和局限性
1-[(5-propyl-3-thienyl)carbonyl]piperidine has several advantages for use in lab experiments. It is a selective inhibitor of PKCε, which allows researchers to investigate the specific role of this enzyme in various cellular processes. 1-[(5-propyl-3-thienyl)carbonyl]piperidine is also relatively stable and easy to synthesize, making it a useful tool compound for studying PKCε. However, 1-[(5-propyl-3-thienyl)carbonyl]piperidine has some limitations for use in lab experiments. It is relatively hydrophobic, which can limit its solubility in aqueous solutions. Additionally, 1-[(5-propyl-3-thienyl)carbonyl]piperidine has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of 1-[(5-propyl-3-thienyl)carbonyl]piperidine. One potential avenue of research is the development of more potent and selective PKCε inhibitors based on the structure of 1-[(5-propyl-3-thienyl)carbonyl]piperidine. Another potential direction is the investigation of the role of PKCε in other disease states, such as diabetes and neurodegenerative disorders. Finally, the use of 1-[(5-propyl-3-thienyl)carbonyl]piperidine in combination with other compounds may provide new insights into the function of PKCε and other signaling pathways.
合成方法
The synthesis of 1-[(5-propyl-3-thienyl)carbonyl]piperidine involves the reaction of 3-thiopheneacetic acid with propanoyl chloride to form 5-propyl-3-thienylpropanoic acid. This acid is then converted into the corresponding acid chloride, which is reacted with piperidine to yield 1-[(5-propyl-3-thienyl)carbonyl]piperidine. The final product is purified by recrystallization to obtain a white powder.
科学研究应用
1-[(5-propyl-3-thienyl)carbonyl]piperidine is used in scientific research to investigate the function of certain proteins in the body. It has been shown to selectively inhibit the activity of protein kinase C epsilon (PKCε), which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. 1-[(5-propyl-3-thienyl)carbonyl]piperidine has also been used to study the role of PKCε in the regulation of cardiac function and the development of heart failure.
属性
IUPAC Name |
piperidin-1-yl-(5-propylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-2-6-12-9-11(10-16-12)13(15)14-7-4-3-5-8-14/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTDQTFRTHGHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl(5-propylthiophen-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4970811.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4970819.png)
![N-cyclopropyl-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4970825.png)
![2-[2-(4-ethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4970840.png)
![3-allyl-5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970846.png)


![2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4970861.png)
![2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4970862.png)

![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4970882.png)

